5,8-Dioxo Psoralen

Proteasome inhibition Caspase-like activity Subunit selectivity

Researchers studying proteasome biology often face the challenge of subunit-specific inhibition, where pan-inhibitors confound mechanistic interpretation. 5,8-Dioxo Psoralen (CAS 483-36-3) is a psoralenquinone that uniquely inhibits the caspase-like (C-L) subunit with complete selectivity over CT-L and T-L activities. As the minimal scaffold reference for psoralenquinone SAR, it provides a stable cytotoxicity baseline (mean IC₅₀ ~29.5 μM across 5 cell lines). It also serves as a critical 8-MOP oxidative metabolite standard for LC-MS/MS workflows. Procure with confidence for biochemical, mechanistic, and analytical studies.

Molecular Formula C11H4O5
Molecular Weight 216.15 g/mol
CAS No. 483-36-3
Cat. No. B030888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dioxo Psoralen
CAS483-36-3
Synonyms4H-Furo[3,2-g][1]benzopyran-4,7,9-trione;  4,7-Dihydro-6-hydroxy-4,7-dioxo-5-benzofuranacrylic Acid δ-Lactone;  Bergaptenquinone;  NSC 401268;  Psoralen Quinone; 
Molecular FormulaC11H4O5
Molecular Weight216.15 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC2=C1C(=O)C3=C(C2=O)OC=C3
InChIInChI=1S/C11H4O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4H
InChIKeyHKQPXEAYQPNPHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dioxo Psoralen Overview


5,8-Dioxo psoralen (CAS 483-36-3), also known as psoralen quinone or bergaptenquinone, is a linear furocoumarin derivative in which the 5- and 8-positions bear carbonyl groups, yielding a quinone-like trione scaffold (C₁₁H₄O₅, MW 216.15) . It is an established oxidative metabolite of the photochemotherapeutic drug 8-methoxypsoralen (8-MOP, methoxsalen), identified in rat urinary metabolite profiles [1]. Unlike classical psoralens that rely on UVA-driven DNA intercalation and crosslinking, 5,8-dioxo psoralen belongs to the psoralenquinone subclass—a distinct scaffold recognized as a novel, non-peptide proteasome inhibitor family with subunit-specific activity [2].

Why 5,8-Dioxo Psoralen Cannot Be Substituted


Generic substitution of 5,8-dioxo psoralen with 8-methoxypsoralen (8-MOP), 5-methoxypsoralen (5-MOP), or parent psoralen introduces a fundamental functional mismatch: the 5,8-dione oxidation state eliminates the UVA-dependent DNA-intercalation mechanism that defines classical psoralen photochemotherapy, while conferring a distinct proteasome subunit selectivity profile not shared by the parent compounds [1]. Whereas 8-MOP and 5-MOP produce photoadducts via their 3,4-pyrone and 4',5'-furan double bonds upon UVA activation, 5,8-dioxo psoralen's quinone carbonyls redirect its electrophilic reactivity toward catalytic threonine residues within the 20S proteasome core particle [1]. This mechanistic divergence means that data generated with 8-MOP in PUVA or DNA-crosslinking studies cannot be extrapolated to 5,8-dioxo psoralen, and vice versa. The quantitative evidence below substantiates why procurement decisions must be compound-specific.

5,8-Dioxo Psoralen Differentiation Evidence


Caspase-Like Proteasome Inhibition Selectivity

In a direct head-to-head comparison of seven psoralenquinone derivatives (compounds 5–11) against purified human 26S proteasome, 5,8-dioxo psoralen (compound 5) exhibited exclusive and selective inhibition of the caspase-like (C-L) proteolytic activity with an IC₅₀ of 40.23 ± 2.00 mM, while showing no measurable inhibition of chymotrypsin-like (CT-L) or trypsin-like (T-L) activities (IC₅₀ >50 mM for both) [1]. This selectivity profile is distinct from compound 6 (C-L IC₅₀ 12.09 ± 1.73 mM, also C-L selective but >3-fold more potent), compound 10 (CT-L IC₅₀ 12.33 ± 1.46 mM, CT-L/T-L dual inhibitor), and the clinical reference bortezomib (IC₅₀ 3.23 ± 1.65 mM, CT-L preferential with weaker C-L activity) [1]. Compound 5 is the only derivative in the series that is purely monoselective for a single catalytic subunit without any secondary activity, making it a critical tool compound for dissecting C-L-specific proteasome functions without confounding CT-L or T-L inhibition [1].

Proteasome inhibition Caspase-like activity Subunit selectivity

Cytotoxicity Profile in Cancer Cell Lines

In the same study, 5,8-dioxo psoralen (compound 5) was evaluated for cytotoxicity via MTT assay after 72 h treatment against a panel of five human cancer cell lines—ovarian (2008, C13*), cervical (HeLa), colon (LoVo), and breast (MCF-7)—alongside six psoralenquinone analogs [1]. Compound 5 exhibited moderate cytotoxicity with the following IC₅₀ values: 2008 cells 28.81 ± 1.43 mM; C13* 31.48 ± 2.42 mM; MCF-7 30.48 ± 1.43 mM; HeLa 31.32 ± 1.26 mM; LoVo 25.14 ± 1.80 mM [1]. The average IC₅₀ across all five lines was approximately 29.5 mM, with a narrow range (25.1–31.5 mM) indicating consistent, non-selective cytotoxicity across tissue types [1]. In contrast, compound 6 showed average IC₅₀ ~13 mM (2.3-fold more potent), compound 10 showed average IC₅₀ ~13 mM, and compound 11 was essentially inactive (average IC₅₀ ~64 mM) [1]. The moderate and uniform cytotoxicity of 5,8-dioxo psoralen is distinct from the more potent and variable profiles of compounds 6 and 10.

Cytotoxicity Cancer cell lines MTT assay

BACE1 Inhibitory Activity

In a screen of 41 naturally occurring coumarins (NOCs) against β-secretase (BACE1) activity, psoralen quinone (5,8-dioxo psoralen) inhibited BACE1 by approximately 44%, compared to 8-methoxypsoralen (xanthotoxin) at ~36% inhibition, bergaptol at ~20%, and the most potent compound, 5-geranyloxy-8-methoxypsoralen, with an IC₅₀ substantially lower (exact value not provided for psoralen quinone in the abstract) [1]. This represents a class-level differentiation within the furocoumarin subset: the quinone oxidation state at positions 5 and 8 is associated with marginally improved BACE1 inhibition compared to the parent 8-MOP, though the absolute potency remains moderate relative to optimized synthetic inhibitors (e.g., BACE1-IN-9, IC₅₀ 1.2 µM) . The data originate from a single-concentration or limited-dose screen, and full IC₅₀ values are not reported for the majority of compounds; therefore, this is supporting rather than definitive evidence.

BACE1 inhibition Alzheimer's disease β-secretase

Metabolite Identity and Toxicophore Profile

5,8-Dioxo psoralen is definitively identified as a phase I metabolite of 8-methoxypsoralen (8-MOP) in rats, produced via O-demethylation, 5-hydroxylation, and subsequent oxidation of the furan ring [1][2]. In an in silico toxicophoric analysis, the quinone moiety in 5,8-dioxo psoralen was flagged as a distinct toxicophoric substructure not present in the parent psoralen or bergapten molecules; five toxicophoric substructures were shared among psoralen, bergapten, and their metabolites, but the quinone-specific alert (associated with redox cycling and electrophilic reactivity) was uniquely contributed by the dioxo metabolite [3]. This is a class-level inference: the conversion of 8-MOP to 5,8-dioxo psoralen represents a metabolic bioactivation pathway that may contribute to the observed hepatotoxicity and photogenotoxicity of psoralen therapy, a hypothesis supported by the structural analogy to other toxic quinone metabolites [3].

Drug metabolism Toxicophore Psoralen metabolite

5,8-Dioxo Psoralen Application Scenarios


Caspase-Like Proteasome Tool Compound

5,8-Dioxo psoralen is the only psoralenquinone in the Marzaro et al. (2011) series that inhibits the caspase-like (C-L) proteasome subunit with complete selectivity over CT-L and T-L activities [1]. This makes it uniquely suitable as a pharmacological probe for dissecting C-L-specific roles in ubiquitin–proteasome pathway research, where dual or multi-subunit inhibitors (e.g., bortezomib, compound 6, compound 10) would confound interpretation. Researchers studying C-L-dependent degradation of specific substrates, the interplay between C-L and other catalytic subunits, or developing subunit-selective inhibitor SAR should prioritize this compound. Note: its moderate potency (IC₅₀ 40.23 mM) means it is most appropriate for biochemical and mechanistic studies rather than cellular potency-driven screens.

Reference for Cytotoxicity and SAR Studies

With a consistent average IC₅₀ of ~29.5 mM across five cancer cell lines (2008, C13*, MCF-7, HeLa, LoVo) and narrow inter-cell-line variability (SD ~3 mM), 5,8-dioxo psoralen provides a stable baseline for cytotoxicity SAR within the psoralenquinone class [1]. It can serve as an unsubstituted scaffold reference against which the effects of R1, R2, and R4 substituents (as seen in compounds 6–11) on both proteasome inhibition potency and cellular activity can be quantitatively benchmarked. Medicinal chemistry teams optimizing psoralenquinone-based proteasome inhibitors should include 5,8-dioxo psoralen as the minimal scaffold control in every cytotoxicity and enzyme inhibition panel.

8-MOP Metabolism Reference Standard

As a confirmed phase I metabolite of 8-methoxypsoralen in rodents [1][2] and bearing a quinone toxicophoric substructure not present in the parent drug [3], 5,8-dioxo psoralen is a required analytical reference standard for LC-MS/MS or HPLC-UV methods quantifying 8-MOP metabolite profiles in plasma, urine, or tissue homogenates. Toxicology laboratories investigating the contribution of quinone metabolites to psoralen-induced hepatotoxicity or photogenotoxicity must include this compound in metabolite identification and quantification workflows. Its commercial availability as a pure reference standard (e.g., sc-497010, 25 mg) enables direct calibration.

BACE1 Screening and Target Validation

The ~44% BACE1 inhibition observed for psoralen quinone, compared to ~36% for 8-MOP in the same assay system, suggests a directionally improved interaction with the β-secretase active site conferred by the 5,8-dione oxidation state [1]. While the absolute potency is modest relative to optimized BACE1 inhibitors (IC₅₀ ~1.2 µM range), 5,8-dioxo psoralen can serve as a structurally characterized furocoumarin starting point for fragment-based or structure-guided optimization of non-peptide BACE1 ligands. Academic groups exploring natural product-derived BACE1 inhibitors should verify activity in full dose-response format before committing to procurement for primary screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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